
(1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is a chiral compound characterized by the presence of two benzimidazole groups attached to an ethane-1,2-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol typically involves the condensation of benzimidazole derivatives with ethane-1,2-diol under controlled conditions. One common method involves the use of a strong acid catalyst to facilitate the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.
作用機序
The mechanism of action of (1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various cellular effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(1S,2S)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol: The enantiomer of the compound, with similar properties but different chiral configuration.
1,2-bis(1H-benzimidazol-2-yl)ethane: Lacks the diol groups, leading to different chemical and biological properties.
1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-dione: Contains carbonyl groups instead of hydroxyl groups, affecting its reactivity and applications.
Uniqueness
(1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is unique due to its chiral nature and the presence of both benzimidazole and diol groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
361519-86-0 |
|---|---|
分子式 |
C16H14N4O2 |
分子量 |
294.31 g/mol |
IUPAC名 |
(1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C16H14N4O2/c21-13(15-17-9-5-1-2-6-10(9)18-15)14(22)16-19-11-7-3-4-8-12(11)20-16/h1-8,13-14,21-22H,(H,17,18)(H,19,20)/t13-,14-/m0/s1 |
InChIキー |
ALWIRKFXMNFYBB-KBPBESRZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=N2)[C@H]([C@@H](C3=NC4=CC=CC=C4N3)O)O |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C3=NC4=CC=CC=C4N3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



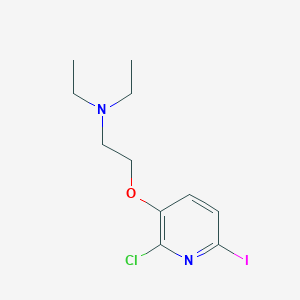
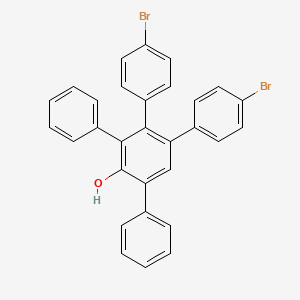
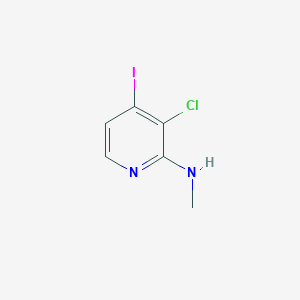
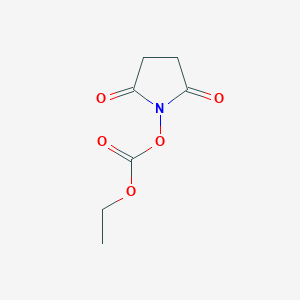
![8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)
![5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid](/img/structure/B13903999.png)
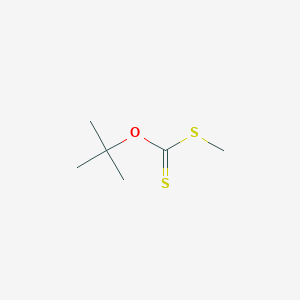
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)
![heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13904014.png)
![Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate](/img/structure/B13904015.png)

![(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13904022.png)
